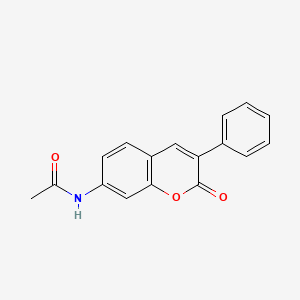

N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide

Description

N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide is a coumarin-derived acetamide compound characterized by a 2H-chromen (coumarin) core substituted with a phenyl group at the 3-position, a ketone at the 2-position, and an acetamide moiety at the 7-position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-(2-oxo-3-phenylchromen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(19)18-14-8-7-13-9-15(12-5-3-2-4-6-12)17(20)21-16(13)10-14/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMZNQGGUAGPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238082 | |

| Record name | N-(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6721-85-3 | |

| Record name | N-(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6721-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Procedure

The direct alkylation of 7-hydroxy-3-phenylcoumarin with chloroacetamide represents the most straightforward route. In this method, the phenolic oxygen at C7 undergoes nucleophilic substitution under basic conditions:

-

Reagents : 7-Hydroxy-3-phenylcoumarin (1.0 eq), chloroacetamide (1.2 eq), anhydrous potassium carbonate (1.5 eq), acetone (solvent).

-

Conditions : Reflux at 60–65°C for 12–18 hours under inert atmosphere.

-

Work-up : Filtration to remove excess base, solvent evaporation under reduced pressure, and recrystallization from ethanol.

Key Findings

Advantages and Limitations

-

Advantages : Single-step synthesis, cost-effective reagents, high reproducibility.

-

Limitations : Competing hydrolysis of chloroacetamide under prolonged heating reduces yield.

O→N Smiles Rearrangement of α-Bromoacetamide Intermediates

Synthetic Procedure

This method exploits a tandem alkylation-Smiles rearrangement to install the acetamide group:

-

Reagents : 7-Hydroxy-3-phenylcoumarin (1.0 eq), α-bromoacetamide (1.5 eq), Cs₂CO₃ (2.0 eq), DMF (solvent).

-

Conditions : Stirring at 70°C for 24 hours.

-

Work-up : Dilution with ice-cold 1 M HCl, extraction with dichloromethane, and column chromatography (silica gel, ethyl acetate/hexane).

Key Findings

Advantages and Limitations

-

Advantages : Avoids direct handling of chloroacetamide; suitable for electron-deficient aryl amines.

-

Limitations : Lower yields due to incomplete rearrangement; requires specialized reagents.

Hydrazide Intermediate Route

Synthetic Procedure

This two-step approach involves hydrazide formation followed by acetylation:

-

Step 1 : Alkylation of 7-hydroxy-3-phenylcoumarin with ethyl bromoacetate to form the ester derivative.

-

Step 2 : Hydrazinolysis of the ester to form 2-(2-oxo-3-phenyl-2H-chromen-7-yl)acetohydrazide, followed by acetylation with acetic anhydride.

Key Findings

Advantages and Limitations

-

Advantages : High purity intermediates; flexibility for further functionalization.

-

Limitations : Multi-step synthesis lowers overall yield; acetylation requires stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

| Parameter | Alkylation | Smiles Rearrangement | Hydrazide Route |

|---|---|---|---|

| Steps | 1 | 1 | 3 |

| Yield | 72–85% | 58–65% | 68% |

| Reagent Cost | Low | Moderate | Moderate |

| Purification | Recrystallization | Column chromatography | Column chromatography |

| Scalability | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide exhibit significant antioxidant properties. A study synthesized several derivatives and evaluated their antioxidant activity through the phosphomolybdenum method. The results showed that many derivatives outperformed ascorbic acid, a well-known antioxidant, suggesting that these compounds could be beneficial in combating oxidative stress-related diseases .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been demonstrated in various studies. For instance, derivatives of this compound were tested against a range of bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. Results indicated strong antibacterial activity, particularly against S. pneumoniae, with some compounds showing moderate effectiveness against other strains like Bacillus subtilis and Salmonella panama. . This highlights its potential use in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have indicated that related coumarin derivatives can inhibit cancer cell proliferation. For example, one study found that specific derivatives could effectively inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, which is crucial in inflammatory responses associated with cancer progression . Additionally, some coumarin derivatives have been identified as potential inhibitors of mitochondrial RNA polymerase (POLRMT), which is implicated in several cancers .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Coumarin-Acetamide Hybrids

Several analogs of N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide have been synthesized, differing in substituents on the coumarin core or the acetamide side chain. Key examples include:

Key Observations :

Pharmacological Activity Comparisons

Anticancer Activity

Acetamide derivatives with quinazoline-sulfonyl substituents (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 1 µM). In contrast, coumarin-acetamide hybrids like the target compound lack reported cytotoxicity data, suggesting a need for focused studies .

Enzyme Inhibition

- MAO-B and BChE Inhibition: Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) show dual inhibition of MAO-B and BChE, relevant for neurodegenerative diseases.

Antibacterial Activity

Coumarin-acetamide hybrids with thiazolidinone moieties (e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl) derivatives) demonstrate superior activity against E. coli and S. aureus compared to standard antibiotics (MIC ~10 µg/mL).

Physicochemical and Structural Insights

- Crystal Packing Effects : Meta-substituted trichloroacetamides () show that electron-withdrawing groups (e.g., nitro) significantly alter crystal parameters, suggesting that similar substitutions on the coumarin core could modulate solubility or stability .

- Computational Studies : DFT/B3LYP analyses of coumarin-acetamide hybrids () correlate electronic properties with bioactivity, a approach applicable to the target compound for rational design .

Biological Activity

N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 7-hydroxycoumarin derivatives with acetamide under specific catalytic conditions. This process has been optimized to yield high purity and yield, confirmed by various analytical techniques such as NMR and IR spectroscopy. For example, a study reported the synthesis of similar coumarin derivatives with notable yields and characterized them using spectral data .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In vitro studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for similar coumarin derivatives range from 0.17 mg/mL to >3.75 mg/mL, indicating moderate to good antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.23 | 0.47 |

| Escherichia coli | 0.17 | 0.23 |

| Bacillus cereus | 0.70 | 1.00 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In experiments involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound significantly inhibited nitric oxide production by up to 70%, surpassing the effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac . This suggests that the compound may serve as a viable alternative or adjunct in managing inflammatory conditions.

Cytotoxicity and Cancer Research

In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies indicate that it exhibits selective cytotoxicity towards breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development in oncology.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 30 | Doxorubicin: 1.46 |

| T47-D | 10.14 | Tamoxifen: 20.86 |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly the coumarin moiety which is known for its diverse pharmacological properties. Variations in substituents on the phenyl ring significantly influence its activity profile, suggesting potential avenues for optimizing efficacy through structural modifications .

Q & A

Q. What are the common synthetic routes for N-(2-Oxo-3-phenyl-2H-chromen-7-yl)acetamide and related derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines or hydrazides. For example:

- Coupling agents : Use of TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) or similar reagents in dry dichloromethane (DCM) with lutidine as a base for room-temperature reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for heterocyclic intermediates, such as azetidinone derivatives, by optimizing temperature and solvent systems (e.g., acetic anhydride under reflux) .

- Multi-step protocols : Sequential functionalization of the chromene core, including acetylation at the 7-position and introduction of phenyl groups at the 3-position via nucleophilic substitution .

Key Considerations :

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns and acetamide integration. For example, acetamide protons typically appear as singlets near δ 2.1 ppm, while aromatic protons in the chromene ring resonate between δ 6.5–8.5 ppm .

- X-ray crystallography : Refine structures using SHELXL (e.g., twin refinement for disordered crystals) and validate with WinGX for metric analysis .

- Mass spectrometry : ESI/APCI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What pharmacological screening models are typically used to evaluate its bioactivity?

Methodological Answer:

- Anticancer activity : MTT assay against human cancer cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values. Compound 38 (a structurally related acetamide) showed >80% inhibition at 10 µM .

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .

- Docking studies : Molecular docking against target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina to predict binding affinities .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of complex acetamide derivatives?

Methodological Answer:

- Optimize coupling conditions : Replace traditional acid chlorides with in-situ activation using TBTU or HATU to reduce side reactions .

- Scale-up challenges : Implement microwave-assisted synthesis for temperature-sensitive steps (e.g., cyclization of azetidinones) to improve reproducibility .

- Purification strategies : Use preparative HPLC for polar intermediates or employ recrystallization with mixed solvents (e.g., ethyl acetate/hexane) to isolate high-purity products .

Example : A 2-5% overall yield in a 11-step synthesis of a related acetamide was improved to 15% by replacing stoichiometric bases with catalytic DMAP .

Q. What strategies are effective in resolving crystallographic disorder or twinning during structure determination?

Methodological Answer:

- Twin refinement in SHELXL : Use the TWIN/BASF commands to model overlapping domains in twinned crystals. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution for disordered chromene rings .

- Complementary techniques : Pair X-ray data with DFT-optimized molecular geometries to validate bond lengths and angles .

Q. How should contradictory bioactivity data between studies be analyzed?

Methodological Answer:

- Assay standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) and ensure consistent incubation times (e.g., 48–72 hours) .

- Purity verification : Analyze compounds via HPLC (≥95% purity) to rule out impurities affecting activity .

- Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. chloro groups) to identify pharmacophore requirements .

Case Study : Discrepancies in anti-cancer activity of compounds 38–40 were attributed to variations in cell line doubling times and serum concentrations .

Q. What computational methods complement experimental data in studying structure-activity relationships?

Methodological Answer:

- QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity .

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability (e.g., 100 ns trajectories) to validate docking predictions .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.